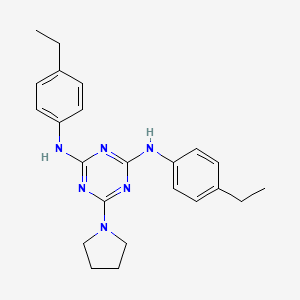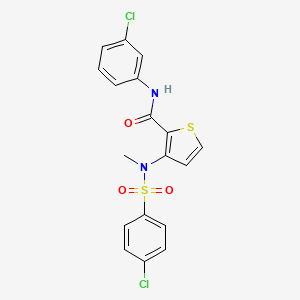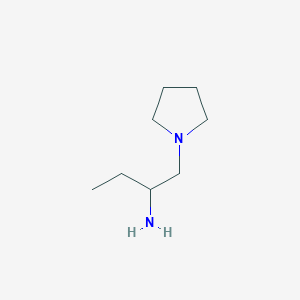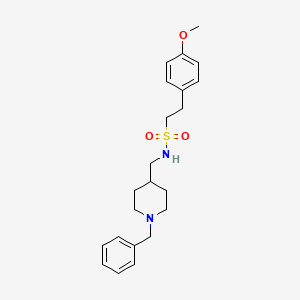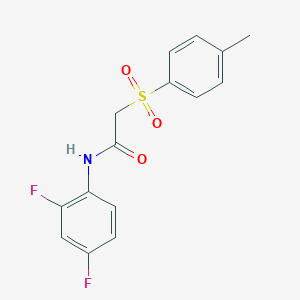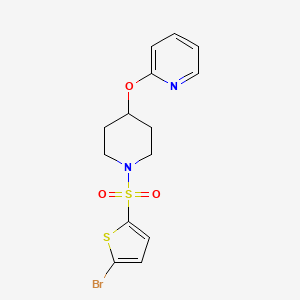
6-(4-methylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-methylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one is a compound that belongs to the class of triazinones. This compound has been extensively studied for its potential use in scientific research.
Scientific Research Applications
1. Gelation Properties in Dendrimers
Dendrimers based on triazines, including variations such as 6-(4-methylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one, have been studied for their gelation properties. These dendrimers can gel in acidified organic solvents like chloroform, methylene chloride, and benzene. The gelation ability is influenced by the type of surface and interior linking groups, with hydrogen bonding playing a significant role in gelation efficiency (Zhang, Gonzalez, & Simanek, 2002).
2. Antimicrobial Activity
Compounds derived from triazines, including this compound, have been synthesized and evaluated for their antimicrobial properties. They exhibit significant biological activity against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
3. Development of Antipsychotic Agents
Compounds like this compound have been investigated for their potential in developing antipsychotic drugs. Their ability to interact with various neurotransmitter receptors, including dopamine and serotonin receptors, makes them candidates for treating psychiatric disorders (Raviña et al., 2000).
4. Antifungal Applications
Triazole alcohols derived from structures similar to this compound have shown potent antifungal properties. They are particularly effective against various Candida species, indicating their potential use in antifungal therapies (Mahmoudi et al., 2019).
5. Corrosion Inhibition
Triazine derivatives, including this compound, have been explored for their effectiveness as corrosion inhibitors. Their electron-donating functional groups can significantly inhibit mild steel corrosion in acidic environments (Singh et al., 2018).
properties
IUPAC Name |
6-[(4-methylphenyl)methyl]-3-piperidin-1-yl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12-5-7-13(8-6-12)11-14-15(21)17-16(19-18-14)20-9-3-2-4-10-20/h5-8H,2-4,9-11H2,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZPBWPOWPUEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2840802.png)

![3-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2840804.png)
![2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine](/img/structure/B2840805.png)
![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine](/img/structure/B2840806.png)
